

Application Notes and Protocols: Utilizing N1-Methylpseudouridine to Attenuate RNA Immunogenicity

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Compound of Interest

Compound Name: N1-Aminopseudouridine

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Introduction

In recent years, messenger RNA (mRNA) has emerged as a powerful modality for a range of therapeutic applications, including vaccines and protein replacement therapies. A significant challenge in the clinical translation of synthetic mRNA is its inherent immunogenicity.

Unmodified in vitro transcribed (IVT) mRNA can be recognized by various pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs).[1] This recognition triggers a cascade of inflammatory responses, leading to the production of type I interferons and pro-inflammatory cytokines, which can result in reduced protein expression and potential adverse effects.

To overcome this hurdle, various nucleoside modifications have been explored to render the mRNA less immunogenic. Among these, the substitution of uridine with N1-methylpseudouridine (m1Ψ) has proven to be exceptionally effective.[2][3] This naturally occurring modification, found in ribosomal and transfer RNAs, significantly dampens the innate immune response, leading to enhanced mRNA stability and translational efficiency.[1][4] The incorporation of m1Ψ into mRNA transcripts has been a key technological advance, notably utilized in the development of highly effective COVID-19 mRNA vaccines.[2]

These application notes provide a comprehensive overview and detailed protocols for the use of N1-methylpseudouridine in synthesizing modified mRNA with reduced immunogenicity and superior protein expression profiles.

Data Presentation: Quantitative Impact of N1-Methylpseudouridine Modification

The incorporation of N1-methylpseudouridine (m1Ψ) into mRNA has a profound and quantifiable impact on both protein expression and the innate immune response. The following tables summarize key quantitative data from studies comparing unmodified, pseudouridine (Ψ)-modified, and m1Ψ-modified mRNA.

Table 1: Enhancement of Protein Expression by N1-Methylpseudouridine Modification

Cell Line	Reporter Gene	Modification	Fold Increase in Protein Expression (vs. Unmodified)	Reference
HEK293T	Firefly Luciferase	5mC/N1mΨ	~10-fold	[5]
A549	Firefly Luciferase	m1Ψ	Significantly Higher than Ψ	[3]
BJ Fibroblasts	Firefly Luciferase	m1Ψ	Significantly Higher than Ψ	[3]
C2C12	Firefly Luciferase	m1Ψ	Significantly Higher than Ψ	[3]
HeLa	Firefly Luciferase	m1Ψ	Significantly Higher than Ψ	[3]
Primary Human Fibroblast-like Synoviocytes	EGFP	m1Ψ	Higher than Unmodified	

Table 2: Reduction of Innate Immune Response by N1-Methylpseudouridine Modification

Cell Type	Cytokine/Gene	Modification	Fold Decrease in Expression (vs. Unmodified)	Reference
Human Fibroblast-like Synoviocytes	IL-6	m1Ψ	Significantly Suppressed	
Human Fibroblast-like Synoviocytes	TNF-α	m1Ψ	Significantly Suppressed	
Human Fibroblast-like Synoviocytes	CXCL10	m1Ψ	Significantly Suppressed	
293T cells	RIG-I mRNA	m1Ψ (100%)	Significantly Reduced	[1]
293T cells	RANTES mRNA	m1Ψ (100%)	Significantly Reduced	[1]
293T cells	IL-6 mRNA	m1Ψ (100%)	Significantly Reduced	[1]
293T cells	IFN-β1 mRNA	m1Ψ (100%)	Significantly Reduced	[1]
293T cells	TNF-α mRNA	m1Ψ (100%)	Significantly Reduced	[1]

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol describes the synthesis of mRNA with complete replacement of uridine by N1-methylpseudouridine using a commercially available in vitro transcription kit.

Materials:

- Linearized DNA template with a T7 promoter
- N1-Methylpseudouridine-5'-Triphosphate (N1-Methyl-Pseudo-UTP)
- ATP, CTP, GTP solutions
- T7 RNA Polymerase
- Transcription Buffer
- RNase Inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- RNA purification kit or lithium chloride precipitation solution

Procedure:

- **Template Preparation:** A high-quality, linearized plasmid DNA containing the gene of interest downstream of a T7 promoter is essential. The linearization should be complete to ensure uniform transcript length. Purify the linearized template by phenol/chloroform extraction followed by ethanol precipitation or using a suitable column purification kit.
- **Transcription Reaction Setup:** Thaw all reagents on ice. Assemble the reaction at room temperature to prevent precipitation of the DNA template. The following is an example for a 20 µL reaction:
 - Nuclease-free water: to 20 µL
 - 5x Transcription Buffer: 4 µL
 - 100 mM ATP: 2 µL
 - 100 mM CTP: 2 µL

- 100 mM GTP: 2 μ L
- 100 mM N1-Methyl-Pseudo-UTP: 2 μ L
- Linearized DNA template (0.5-1 μ g): X μ L
- RNase Inhibitor: 1 μ L
- T7 RNA Polymerase: 2 μ L
- Incubation: Mix the components thoroughly by gentle pipetting and incubate at 37°C for 2 to 4 hours. For short transcripts, the incubation time can be extended.
- DNase Treatment: To remove the DNA template, add 1 μ L of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
- RNA Purification: Purify the synthesized mRNA using a column-based RNA purification kit according to the manufacturer's instructions or by lithium chloride precipitation. Elute the purified mRNA in nuclease-free water.
- Quality Control: Assess the integrity and concentration of the mRNA using a denaturing agarose gel electrophoresis and a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Protocol 2: Assessment of Immunogenicity in Cell Culture

This protocol outlines the procedure for transfecting mammalian cells with modified mRNA and quantifying the subsequent innate immune response by measuring cytokine expression.

Materials:

- HEK293T cells or other suitable cell line
- Unmodified and m1 Ψ -modified mRNA encoding a reporter protein (e.g., EGFP)
- Lipid-based transfection reagent (e.g., Lipofectamine)

- Opti-MEM or other serum-free medium
- Complete growth medium (e.g., DMEM with 10% FBS)
- 6-well tissue culture plates
- Reagents for RNA extraction and cDNA synthesis
- Primers for qPCR analysis of immune-related genes (e.g., IFN- β 1, TNF- α , IL-6, RIG-I)
- qPCR master mix

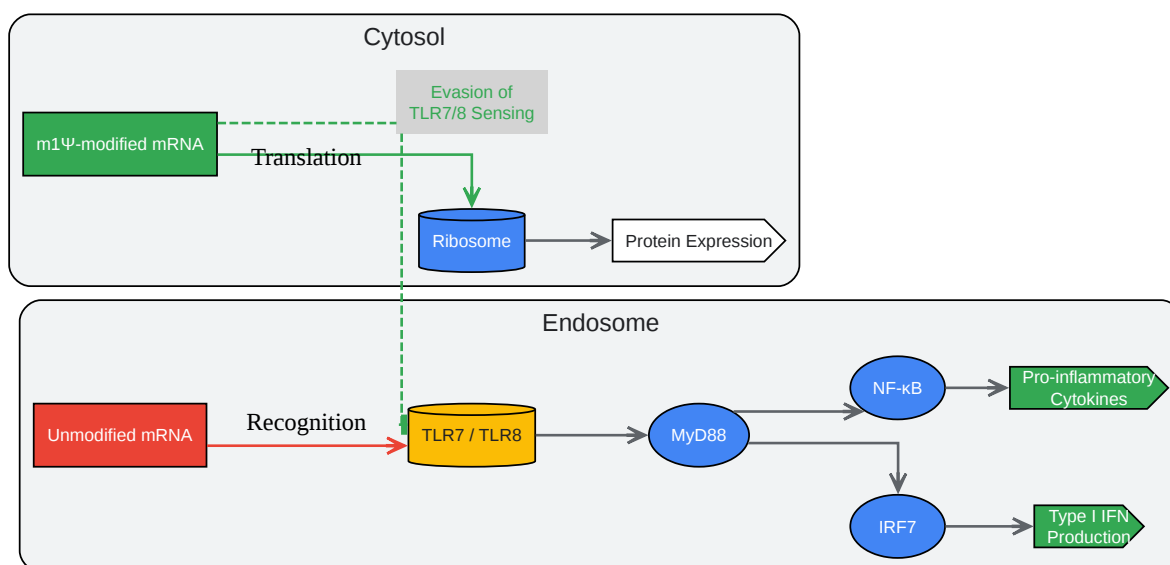
Procedure:

- **Cell Seeding:** Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
- **Transfection Complex Formation:** a. For each well, dilute 1-2 μ g of mRNA into 150 μ L of Opti-MEM. b. In a separate tube, dilute the lipid-based transfection reagent in 150 μ L of Opti-MEM according to the manufacturer's recommendations. c. Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
- **Transfection:** a. Aspirate the growth medium from the cells and wash once with PBS. b. Add the mRNA-lipid complexes dropwise to the cells. c. Add 1.5 mL of pre-warmed complete growth medium. d. Incubate the cells at 37°C in a CO₂ incubator.
- **Sample Collection:** After 12-24 hours of incubation, harvest the cells for RNA extraction.
- **RNA Extraction and cDNA Synthesis:** a. Extract total RNA from the cells using a suitable RNA extraction kit. b. Synthesize cDNA from an equal amount of total RNA using a reverse transcription kit.
- **Quantitative PCR (qPCR):** a. Set up qPCR reactions using the synthesized cDNA, gene-specific primers for the target immune genes and a housekeeping gene (e.g., GAPDH), and a qPCR master mix. b. Run the qPCR program on a real-time PCR instrument. c. Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression for

each target gene in cells transfected with modified mRNA compared to those transfected with unmodified mRNA.

Visualizations

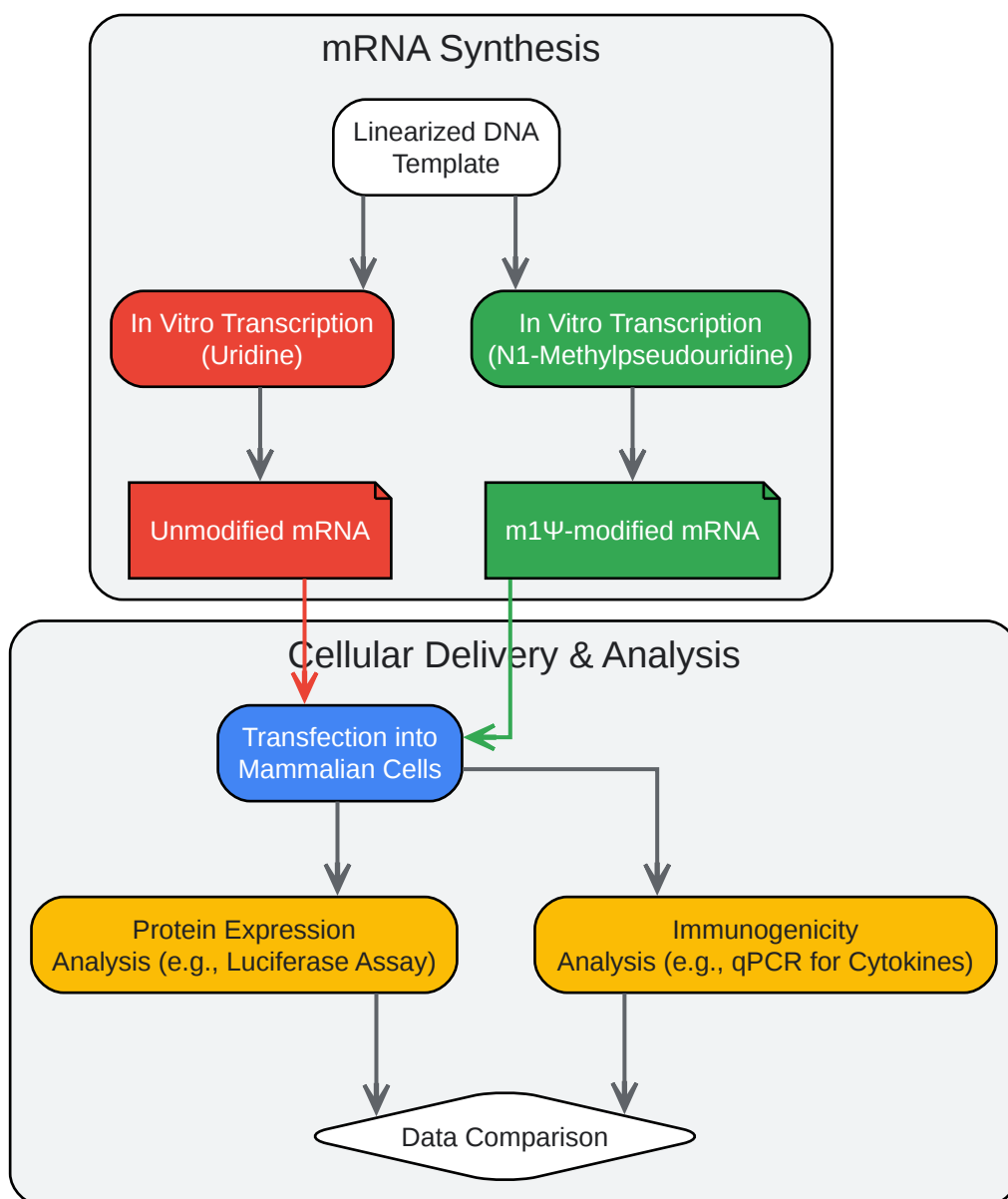
Signaling Pathway of Innate Immune Recognition of RNA



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Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

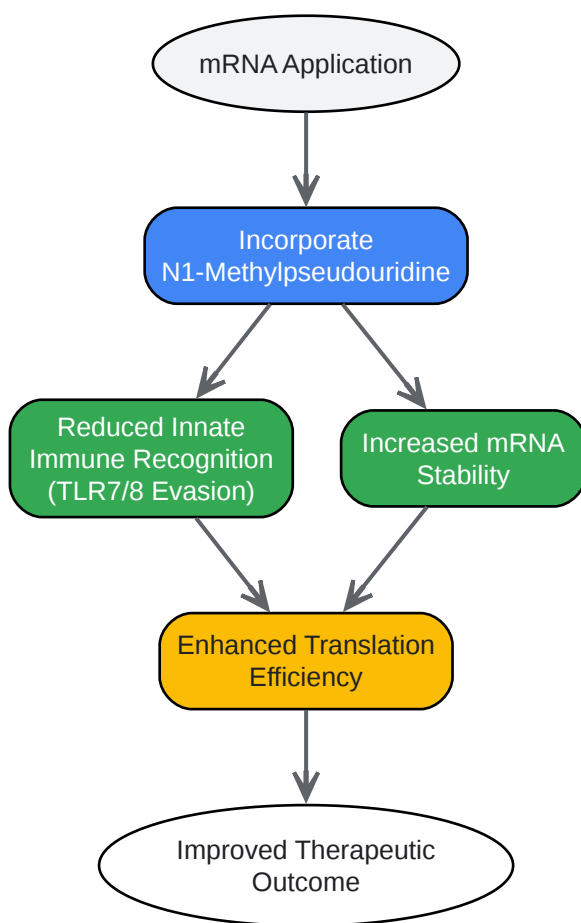
Experimental Workflow for Comparing mRNA Modifications



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Caption: Workflow for evaluating modified mRNA performance.

Logical Relationship of m1Ψ Modification Effects



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